molecular formula C9H19ClN2O B1421356 N-isopropylpiperidine-4-carboxamide hydrochloride CAS No. 1019851-92-3

N-isopropylpiperidine-4-carboxamide hydrochloride

Cat. No. B1421356
M. Wt: 206.71 g/mol
InChI Key: TZMIDCAHTKMRGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropylpiperidine-4-carboxamide hydrochloride (also known as Sufentanil) is a synthetic opioid analgesic drug that is widely used in scientific research. It was first synthesized in the 1970s and has since been used in a variety of applications, including as an anesthetic and pain medication.

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • N-substituted carboxamides, including structures similar to N-isopropylpiperidine-4-carboxamide hydrochloride, have demonstrated potent anti-inflammatory and analgesic activities. These compounds are particularly noteworthy for their lack of acute gastrolesivity, making them potentially safer alternatives for pain and inflammation management (Grossi et al., 2005).

Crystal Engineering and Pharmaceutical Cocrystals

  • Carboxamide compounds, similar in structure to N-isopropylpiperidine-4-carboxamide hydrochloride, are utilized in crystal engineering and the synthesis of pharmaceutical cocrystals. These compounds facilitate the formation of stable crystal structures through specific hydrogen bonding and interaction patterns (Reddy et al., 2006).

Synthesis of Rho Kinase Inhibitors

  • The synthesis process for compounds structurally related to N-isopropylpiperidine-4-carboxamide hydrochloride, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, has been optimized for the development of Rho kinase inhibitors. These inhibitors are researched for their potential therapeutic effects on central nervous system disorders (Wei et al., 2016).

Cytotoxic Properties in Cancer Research

  • Similar acridine carboxamide derivatives have been studied for their cytotoxic and DNA-damaging properties, primarily in the context of cancer research. These studies focus on the compound's ability to inhibit RNA synthesis and form DNA lesions, implicating their potential as antitumor agents (Pastwa et al., 1998).

Potential in Anticoccidial Therapy

  • Nitropyridinecarboxamides, structurally similar to N-isopropylpiperidine-4-carboxamide hydrochloride, have been synthesized and evaluated for their anticoccidial activity. These studies are important in the development of new treatments for coccidiosis, a significant parasitic disease in poultry (Morisawa et al., 1977).

properties

IUPAC Name

N-propan-2-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)11-9(12)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIDCAHTKMRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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